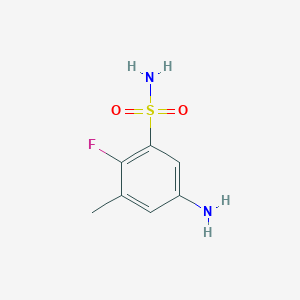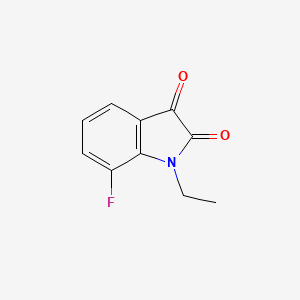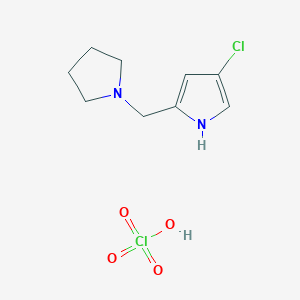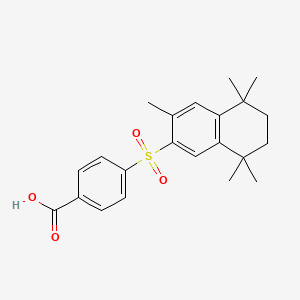![molecular formula C12H17N3O2 B8579387 1-[3-(4-amino-3-methoxyanilino)azetidin-1-yl]ethanone](/img/structure/B8579387.png)
1-[3-(4-amino-3-methoxyanilino)azetidin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-amino-3-methoxyanilino)azetidin-1-yl]ethanone is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactam rings that have significant importance in medicinal chemistry due to their biological activities
準備方法
The synthesis of 1-[3-(4-amino-3-methoxyanilino)azetidin-1-yl]ethanone involves several steps. One common synthetic route includes the reaction of 4-amino-3-methoxyaniline with an appropriate azetidinone precursor under specific conditions. The reaction typically requires a base such as sodium carbonate and a solvent like dioxane/water mixture. The reaction is carried out at elevated temperatures, often using microwave irradiation to enhance the reaction rate and yield .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high yield.
化学反応の分析
1-[3-(4-amino-3-methoxyanilino)azetidin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
科学的研究の応用
1-[3-(4-amino-3-methoxyanilino)azetidin-1-yl]ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
作用機序
The mechanism of action of 1-[3-(4-amino-3-methoxyanilino)azetidin-1-yl]ethanone involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may target transpeptidase enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial activity. Additionally, it may interfere with tubulin polymerization, leading to its potential anticancer effects .
類似化合物との比較
1-[3-(4-amino-3-methoxyanilino)azetidin-1-yl]ethanone can be compared with other azetidinone derivatives such as:
3-amino-1-(4-methoxyphenyl)azetidin-2-one hydrochloride: This compound shares a similar core structure but differs in its substituents, leading to different chemical and biological properties.
1-(3,4,5-trimethoxyphenyl)azetidin-2-one: Another related compound with different substituents, which may result in varied biological activities and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and potential biological activities.
特性
分子式 |
C12H17N3O2 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC名 |
1-[3-(4-amino-3-methoxyanilino)azetidin-1-yl]ethanone |
InChI |
InChI=1S/C12H17N3O2/c1-8(16)15-6-10(7-15)14-9-3-4-11(13)12(5-9)17-2/h3-5,10,14H,6-7,13H2,1-2H3 |
InChIキー |
QCAJPRITEGKKPY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CC(C1)NC2=CC(=C(C=C2)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-1-[tri(propan-2-yl)silyl]-1H-indole](/img/structure/B8579304.png)








![4-[4-(Chlorosulfonyl)phenoxy]-2-butynyl acetate](/img/structure/B8579346.png)


![2-Phenyl-4-[4-(2-pyridinyl)-1-piperazinyl]quinazoline](/img/structure/B8579358.png)

